2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile
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Description
2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C21H16N4S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed methods for synthesizing various derivatives of 2-amino-6-substituted pyridine-3,5-dicarbonitrile, highlighting their potential in organic synthesis and chemical reactions. For instance, Mahmoud and El-Sewedy (2018) introduced a solvent-free synthesis method for these derivatives, emphasizing their role as corrosion inhibitors. This method does not require solvents or catalysts, offering an eco-friendly and efficient approach to synthesizing a wide range of novel compounds with high yields and functional group tolerance (Mahmoud & El-Sewedy, 2018).
Antimicrobial and Antibacterial Activity
Significant research has been conducted on the antimicrobial and antibacterial properties of pyridine derivatives. Koszelewski et al. (2021) investigated 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines for their potential as antimicrobial drugs. They focused on the structural impact of these derivatives on their biological activity against Gram-stained bacteria, demonstrating their potential to serve as alternatives to traditional antibiotics (Koszelewski et al., 2021).
Corrosion Inhibition
The corrosion inhibition efficiency of pyridine derivatives has been a focus of research due to their potential applications in protecting metals against corrosion. A study by Sudheer and Quraishi (2014) highlighted the high corrosion inhibition efficiency of certain pyridine derivatives, offering insights into their potential industrial applications, especially in metal preservation and protection (Sudheer & Quraishi, 2014).
Fluorescence Properties
The fluorescence properties of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters were evaluated, indicating potential applications in materials science, particularly in the development of fluorescent materials and sensors (Girgis, Kalmouch, & Hosni, 2004).
Properties
IUPAC Name |
2-amino-6-benzylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4S/c1-14-7-9-16(10-8-14)19-17(11-22)20(24)25-21(18(19)12-23)26-13-15-5-3-2-4-6-15/h2-10H,13H2,1H3,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLPGMOJKJAKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.